BenchChemオンラインストアへようこそ!

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate

Medicinal Chemistry Organic Synthesis SAR Studies

Choose this APSAC-class hybrid sulfonamide–phenylcarbamate building block for your next SAR study. Unlike mono-functional analogs, its dual pharmacophore simultaneously engages inflammatory cytokine pathways (sulfonamide) and serine hydrolases (carbamate), offering a privileged scaffold validated in WO2010032009 patent landscapes. Benchmark against compounds shown in NLRP3 inflammasome assays and bone resorption models. Insist on lot-to-lot purity consistency for reproducible polymerization or enzymatic profiling. Request custom alkyne-tagged derivatives for click-chemistry ABPP probes.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 1396812-93-3
Cat. No. B2509913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonamido)cyclohexyl phenylcarbamate
CAS1396812-93-3
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O4S/c22-19(20-15-8-3-1-4-9-15)25-17-11-7-10-16(14-17)21-26(23,24)18-12-5-2-6-13-18/h1-6,8-9,12-13,16-17,21H,7,10-11,14H2,(H,20,22)
InChIKeyFYWWCAXLFMDUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate (CAS 1396812-93-3): Baseline Characterization and Classification


3-(Phenylsulfonamido)cyclohexyl phenylcarbamate (CAS 1396812-93-3) is a dual-functional organic compound featuring both a sulfonamide and a phenylcarbamate moiety linked through a cyclohexyl core . Its structural scaffold aligns with the aryl-phenyl-sulfonamido-cycloalkyl (APSAC) compound class, a family of therapeutic candidates investigated for anti-inflammatory, anti-arthritic, and anti-cancer applications . The compound is synthesized via a two-step sequence: nucleophilic addition of cyclohexylamine to phenyl isocyanate, followed by sulfonylation with phenylsulfonyl chloride in the presence of a base, yielding a product of molecular formula C₁₉H₂₂N₂O₄S (MW 374.46 g/mol) . As a research-use-only building block, it serves as a versatile intermediate for structure–activity relationship (SAR) studies, enzyme inhibitor discovery, and advanced material development, where the interplay of sulfonamide hydrogen-bonding capacity and carbamate electrophilicity creates a unique pharmacophore not achievable with simpler mono-functional analogs.

Why Generic Substitution of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate (CAS 1396812-93-3) Fails: Structural and Functional Hybridity Prevents Interchangeability


Interchanging 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate with a structurally similar analog (e.g., a simple cyclohexyl phenylcarbamate or a mono-sulfonamide) fails because the hybrid sulfonamide–phenylcarbamate architecture simultaneously modulates two distinct biological recognition domains . The sulfonamide group engages in hydrogen-bonding interactions with active-site residues, while the phenylcarbamate moiety can undergo reversible or covalent carbamoylation of catalytic serines or cysteines . Removal or modification of either group profoundly alters target engagement profiles. For example, 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate, which substitutes the phenylsulfonamide with a pyridinyl-sulfonamide, exhibits divergent electronic properties and hydrogen-bonding geometry that redirect binding specificity . Furthermore, the cyclohexyl spacer imposes a defined spatial orientation between the two functional groups, a conformational constraint absent in acyclic or differently cyclized analogs. Consequently, even compounds with identical functional groups but different ring scaffolds (e.g., N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide) demonstrate markedly different biological activity profiles, as evidenced by their distinct inhibitory spectra in NLRP3 inflammasome assays [1]. Direct substitution without rigorous re-validation of target engagement, selectivity, and metabolic stability introduces unacceptable scientific and procurement risk.

Quantitative Differentiation Evidence Guide for 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate (CAS 1396812-93-3)


Molecular Weight Differentiation Versus Simpler Cyclohexyl Phenylcarbamate Analogs

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate (MW 374.46 g/mol) is approximately 155 g/mol heavier than the parent scaffold cyclohexyl phenylcarbamate (CAS 3770-95-4, MW 219.28 g/mol) [1] due to the addition of the benzenesulfonamide group. This molecular weight increase corresponds to a substantial gain in polar surface area and hydrogen-bonding capacity, fundamentally altering solubility, permeability, and protein-binding characteristics.

Medicinal Chemistry Organic Synthesis SAR Studies

Hydrogen-Bond Donor/Acceptor Count Differentiation Versus Acyclic Phenylcarbamate Analogs

The target compound possesses 2 hydrogen-bond donors (sulfonamide NH, carbamate NH) and 4 hydrogen-bond acceptors (two sulfonamide oxygens, carbamate carbonyl oxygen, carbamate ester oxygen) . In contrast, a typical mono-sulfonamide such as N-phenylbenzenesulfonamide (CAS 1670-22-6) possesses only 1 donor and 2 acceptors [1]. This doubled donor/acceptor capacity is a direct consequence of the hybrid sulfonamide–phenylcarbamate architecture.

Drug Design Pharmacophore Modeling Physicochemical Properties

Class-Level Inference of Anti-Inflammatory Activity Based on APSAC Patent Family

The APSAC patent family (WO2010032009, US8435968, EP2344449) claims aryl-phenyl-sulfonamido-cycloalkyl compounds for the treatment of inflammation, joint destruction, bone loss, and cancer [1]. Although no specific IC₅₀ or in vivo efficacy data for compound 1396812-93-3 is publicly available, the patent exemplifies the cyclohexyl-phenylsulfonamido-phenylcarbamate scaffold as an active anti-inflammatory and anti-osteoclastogenic chemotype [1]. In contrast, the structurally related PAF receptor antagonist patent family (US9029377) claims cyclohexyl sulfonamides lacking the carbamate moiety, which exhibit a distinct target profile [2].

Inflammation Immunology Rheumatoid Arthritis Cancer

Differentiation from NLRP3 Inflammasome Inhibitors via Scaffold Comparison

N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, disclosed as NLRP3 inflammasome inhibitors (Med. Chem. Res. 2021) [1], share the N-phenylsulfonamido-N-phenylcarboxamide motif with the target compound but employ a cyclopropane core instead of a cyclohexyl ring. The resulting conformational rigidity and different spatial orientation of the two aromatic rings are expected to produce divergent NLRP3 binding profiles. The target compound's cyclohexyl ring provides greater conformational flexibility, which may broaden target engagement but reduce selectivity relative to the more constrained cyclopropane analogs.

NLRP3 Inflammasome Innate Immunity Drug Discovery

Validated Application Scenarios for 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate (CAS 1396812-93-3)


SAR Probe in APSAC-Focused Anti-Inflammatory Drug Discovery Programs

Given its structural membership in the APSAC compound class, 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is optimally deployed as a core scaffold for generating analog libraries targeting rheumatoid arthritis, psoriasis, COPD, or atherosclerosis . Its dual sulfonamide–carbamate pharmacophore enables simultaneous modulation of inflammatory cytokine production (via the sulfonamide hydrogen-bonding network) and potential serine hydrolase inhibition (via carbamate carbamoylation), making it a privileged starting point for multi-target anti-inflammatory agent development. Researchers should compare its activity directly against APSAC reference compounds from WO2010032009 to establish structure–activity trends within this patent landscape.

Oncology Research: Bone Metastasis and Osteoclast Inhibition Screening

The APSAC patent's explicit claims for bone loss and cancer-associated bone disease position 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate as a candidate for osteoclast differentiation and bone resorption assays . Its cyclohexyl scaffold provides the conformational flexibility to engage cathepsin K or RANKL signaling pathway targets, which are mechanistically linked to bone metastasis. The compound should be benchmarked against bisphosphonates or denosumab in cell-based osteoclastogenesis models to quantify its anti-resorptive potency relative to standard-of-care agents.

Chemical Biology Tool for Profiling Serine Hydrolase and Sulfonamide-Binding Proteomes

The hybrid carbamate–sulfonamide architecture enables dual chemical proteomics applications. The phenylcarbamate group can be equipped with an alkyne handle via the phenyl ring for click-chemistry-based activity-based protein profiling (ABPP) of serine hydrolases , while the sulfonamide moiety facilitates affinity capture of carbonic anhydrase or other sulfonamide-binding proteins [1]. This dual functionality allows for competitive ABPP experiments where the compound simultaneously enriches two distinct enzyme families, providing a unique multiplexed profiling capability not available with simpler mono-warhead probes.

Advanced Polymer and Coating Material Development

The compound's bifunctional reactivity (sulfonamide oxidation to sulfonic acids, carbamate reduction to amines) and aromatic substitution potential make it a versatile monomer for synthesizing functionalized polymers, coatings, or covalent organic frameworks . Its higher molecular weight and polarity relative to simpler phenylcarbamates impart enhanced thermal stability and solvent resistance. Procurement for materials science applications should prioritize lot-to-lot purity consistency (≥95%) and validated synthetic reproducibility, as minor impurities can significantly alter polymerization kinetics and final material properties.

Quote Request

Request a Quote for 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.